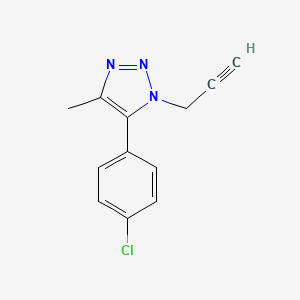![molecular formula C12H17NO B1485652 trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol CAS No. 2165752-93-0](/img/structure/B1485652.png)
trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol” consists of a cyclobutane ring with an amino group attached to one carbon and an ethylphenyl group attached to another carbon.Physical And Chemical Properties Analysis
“trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Stereochemistry
Cyclobutane derivatives, including those similar to "trans-2-[(4-Ethylphenyl)amino]cyclobutane-1-ol," have been synthesized through various methods, showcasing the diversity in synthetic chemistry. For instance, the synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid demonstrates the use of cyclization reactions and chiral stationary phase HPLC resolution to isolate enantiomerically pure compounds for peptide incorporation (Lasa, López, & Cativiela, 2005). This highlights the importance of stereochemistry in creating specific isomers for further research applications.
Structural Analysis and Conformation
The conformational analysis of cyclobutane derivatives has provided insights into the structural preferences of these compounds. For example, the study on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid indicates a preference for a well-defined 12-helical conformation, demonstrating the influence of cyclobutane's rigid structure on folding patterns (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010). Such studies are essential for understanding the structural dynamics of cyclobutane-containing compounds and their potential applications in designing peptides and other molecules with specific three-dimensional structures.
Biomedical Applications
While direct applications of "trans-2-[(4-Ethylphenyl)amino]cyclobutane-1-ol" in biomedical research were not explicitly found, related cyclobutane derivatives have been explored for their potential in biomedical sciences. For instance, the phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid in metastatic prostate cancer patients demonstrated the compound's utility in PET imaging for detecting metastatic lesions, showcasing the potential biomedical applications of cyclobutane analogs (Inoue, Asano, Satoh, Tabata, Kikuchi, Woodhams, Baba, & Hayakawa, 2014).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-ethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-5-10(6-4-9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHBPWAUGCVOW-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



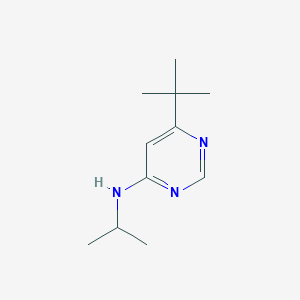
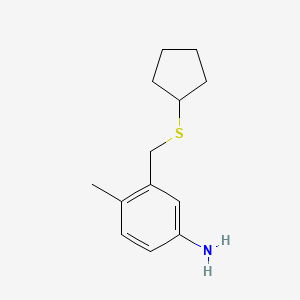
![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)
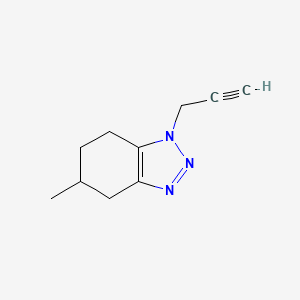

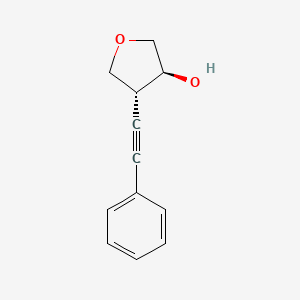
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
